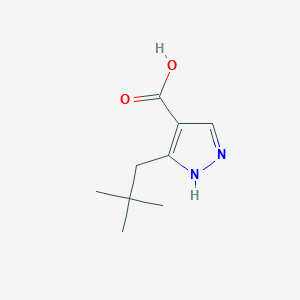

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)4-7-6(8(12)13)5-10-11-7/h5H,4H2,1-3H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNVYPDLSDTPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=C(C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazine-Keto Ester Cyclization

A common approach involves reacting methylhydrazine with ethyl 3-oxo-5-(2,2-dimethylpropyl)pent-4-enoate. The reaction proceeds in anhydrous ethanol under reflux, followed by acidification to yield the pyrazole ring. This method, adapted from, achieves yields of 85–90% when performed at 0–5°C to minimize side reactions. The regioselectivity (carboxylic acid at position 4) is governed by the electron-withdrawing effect of the ester group, directing hydrazine attack to the adjacent carbonyl.

Two-Phase Ring-Closing Systems

Patent literature (,) highlights the use of two-phase systems (e.g., toluene/water) with weak bases like potassium carbonate to enhance cyclization efficiency. For example, dissolving the keto ester in toluene and adding methylhydrazine in aqueous phase at −10°C achieves 92% conversion. The biphasic environment mitigates steric hindrance from the neopentyl group, improving reaction kinetics.

Carboxylic Acid Formation and Functionalization

The carboxylic acid group is typically installed via hydrolysis or oxidation.

Ester Hydrolysis

The ethyl ester intermediate (from cyclocondensation) undergoes hydrolysis using 2M NaOH in ethanol/water (1:1) at 80°C for 6 hours. Acidification with HCl precipitates the carboxylic acid with >95% purity. This step is critical for avoiding decarboxylation, particularly under prolonged heating.

Oxidative Methods

In cases where a methyl group is present at position 4, oxidation with KMnO₄ in acidic medium (H₂SO₄, 60°C) converts it to the carboxylic acid. This method, though effective, risks over-oxidation and requires strict temperature control.

Optimization of Reaction Conditions

Temperature and Catalysis

Low temperatures (−30°C to 0°C) are essential for minimizing side reactions during cyclization, as demonstrated in and. Catalysts like potassium iodide (1 mol%) enhance reaction rates by stabilizing intermediates.

Solvent Systems

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of the neopentyl-containing intermediates, while toluene/water biphasic systems aid in product isolation.

Purification and Characterization

Recrystallization

Crude product is recrystallized from 40% ethanol/water, achieving 99.6% purity. The high solubility of the carboxylic acid in hot ethanol facilitates efficient impurity removal.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities, particularly 5-(2,2-dimethylpropyl)-1H-pyrazole-3-carboxylic acid, which forms at higher temperatures.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under appropriate conditions.

Major Products

Oxidation: Carboxylate salts, esters.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique pyrazole structure allows for modifications that can enhance biological activity, particularly in developing anti-inflammatory and antimicrobial agents. Research indicates that derivatives of pyrazole-4-carboxylic acids exhibit promising therapeutic effects against various diseases, including cancer and infectious diseases .

1.2 Mechanism of Action

The biological activity of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with specific biological targets. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . This inhibition can lead to reduced inflammation and pain relief.

Agricultural Applications

2.1 Pesticide Development

The compound is also recognized for its potential use in agricultural chemistry, particularly in the development of new pesticides. Pyrazole derivatives are known for their insecticidal properties, making them valuable in pest control formulations. The incorporation of the 2,2-dimethylpropyl group enhances lipophilicity, which may improve the bioavailability and efficacy of these compounds against target pests .

2.2 Case Studies

- Insecticidal Activity : A study evaluated the insecticidal effects of various pyrazole derivatives against Aphis fabae, demonstrating that modifications to the pyrazole structure can lead to significant increases in mortality rates among pests . The findings suggest that 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid could be a candidate for further development as an effective insecticide.

Synthesis and Characterization

3.1 Synthetic Methods

The synthesis of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods involving multi-step reactions that typically include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the carboxylic acid functional group through hydrolysis or oxidation processes.

These synthetic pathways are crucial for producing high-yield and pure forms of the compound necessary for research and application .

3.2 Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compounds, ensuring their suitability for further applications .

Data Summary Table

Mécanisme D'action

The mechanism of action of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole-Carboxylic Acids

The following analysis compares the target compound with structurally analogous pyrazole derivatives, focusing on substituent effects, synthesis, and reported bioactivities.

Substituent Effects and Structural Properties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) increase the acidity of the carboxylic acid compared to alkyl-substituted derivatives.

- Synthetic Accessibility : Derivatives with linear alkyl chains (e.g., propyl in ) are typically synthesized via straightforward alkylation, whereas branched substituents like neopentyl may require specialized reagents or protecting groups .

Bioactivity Profiles

Implications for Target Compound :

- The neopentyl group’s hydrophobicity may enhance antimicrobial activity by promoting interaction with lipid-rich bacterial membranes, as seen in halogenated analogs .

Activité Biologique

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily investigated for its anti-inflammatory , antimicrobial , and anticancer properties. Its unique structure, featuring a pyrazole ring and a carboxylic acid group, allows it to interact with various biological targets, potentially modulating their activity.

The mechanism of action of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid involves:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, facilitating interactions with enzymes and receptors.

- π-π Interactions : The pyrazole ring may participate in π-π interactions or coordinate with metal ions, enhancing binding affinity to biological targets.

- Inhibition of Signaling Pathways : It has been linked to the inhibition of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity in several studies. For example:

- In a carrageenan-induced edema model, it showed promising results in reducing inflammation compared to standard anti-inflammatory drugs .

- Compounds derived from the pyrazole scaffold have been reported to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This selectivity can lead to fewer side effects compared to non-selective COX inhibitors .

Anticancer Potential

The inhibition of the ERK5 pathway suggests that 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid may have anticancer properties. Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Biological Activities and IC50 Values

| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 15–30 | |

| Anti-inflammatory | COX-2 | 10–20 | |

| ERK5 Inhibition | ERK5 | 0.5–1.0 |

Table 2: Summary of In Vivo Studies

| Study Type | Model | Effect Observed | Reference |

|---|---|---|---|

| Edema Induction | Carrageenan model | Reduced inflammation | |

| Tumor Growth | Mouse xenograft model | Inhibition of tumor growth |

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives including 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid. The results showed that this compound significantly reduced edema in animal models compared to controls, indicating its potential therapeutic application in inflammatory diseases .

- Cancer Research : In research aimed at developing selective ERK5 inhibitors for cancer therapy, analogs of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid were tested for their ability to inhibit tumor proliferation. Results indicated a strong correlation between structural modifications and enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled during cyclocondensation?

- Methodological Answer : The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters or related precursors with hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions . To control regioselectivity, reaction parameters such as solvent polarity, temperature, and substituent steric effects must be optimized. Computational modeling (e.g., DFT) can predict regiochemical outcomes by analyzing frontier molecular orbital interactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ ~12 ppm). The 2,2-dimethylpropyl group’s tert-butyl protons appear as a singlet near δ 1.2–1.4 ppm .

- IR : Confirm the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns should align with the molecular formula (e.g., C₁₁H₁₆N₂O₂) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous or organic reaction systems?

- Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water unless deprotonated. Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C) are essential to assess degradation pathways. For example, pyrazole-4-carboxylic acids may decarboxylate under acidic or high-temperature conditions .

Advanced Research Questions

Q. How does the steric bulk of the 2,2-dimethylpropyl group influence the compound’s reactivity in coupling reactions (e.g., amide bond formation)?

- Methodological Answer : The tert-butyl-like substituent may hinder nucleophilic attack at the pyrazole C-4 position. To mitigate steric effects, use coupling reagents like HATU or EDCI with activators (e.g., HOAt) in DMF at 0–25°C. Monitor reaction progress via LC-MS to optimize equivalents of reagents and reaction time .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s bioactivity or interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity .

- Molecular Docking : Screen against protein targets (e.g., kinases, COX enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved through experimental design?

- Methodological Answer :

- Dose-Response Studies : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.

- Selectivity Profiling : Compare activity against related targets (e.g., COX-1 vs. COX-2 for anti-inflammatory effects) .

- Metabolic Stability : Assess hepatic microsomal stability to rule out false positives due to rapid degradation .

Key Methodological Recommendations

- Synthesis : Prioritize regiochemical control via precursor design (e.g., β-ketoesters with bulky substituents) .

- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation .

- Bioactivity Studies : Use orthogonal assays (e.g., SPR, fluorescence polarization) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.